(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as TBDMSOTf, and is used as a protecting group in organic synthesis.
Wirkmechanismus
TBDMSOTf functions as a Lewis acid, which allows it to coordinate with nucleophiles such as alcohols and amines. This coordination forms a stable complex that protects the functional group from unwanted reactions during synthesis.
Biochemical and Physiological Effects:
TBDMSOTf has no known biochemical or physiological effects as it is not used as a drug or medication.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of using TBDMSOTf as a protecting group is its high stability. It can withstand a wide range of reaction conditions and is relatively easy to remove once the desired modification has been made. However, TBDMSOTf can be expensive and may not be suitable for certain reactions due to its reactivity with certain functional groups.
Zukünftige Richtungen
Future research on TBDMSOTf could focus on developing more efficient and cost-effective synthesis methods. Additionally, there is potential for the development of new protecting groups that offer improved selectivity and stability. Furthermore, TBDMSOTf could be used in the synthesis of new pharmaceuticals and natural products with potential therapeutic applications.
Conclusion:
In conclusion, (3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one, commonly known as TBDMSOTf, is a versatile compound with numerous applications in organic synthesis. Its unique properties make it a valuable tool for researchers in the field of chemistry and biochemistry. Further research on TBDMSOTf could lead to new discoveries and advancements in the field.
Synthesemethoden
The synthesis of TBDMSOTf involves the reaction of TBDMS chloride with silver trifluoromethanesulfonate in the presence of a base such as triethylamine. The resulting product is then purified using various methods such as column chromatography.
Wissenschaftliche Forschungsanwendungen
TBDMSOTf has numerous applications in scientific research, particularly in organic synthesis. It is commonly used as a protecting group for alcohols and amines, which allows for the selective modification of specific functional groups in molecules. It also has applications in the synthesis of natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
125119-52-0 |
---|---|
Molekularformel |
C15H28O4Si |
Molekulargewicht |
300.46 g/mol |
IUPAC-Name |
(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one |
InChI |
InChI=1S/C15H28O4Si/c1-10(16)8-12-13(9-11(2)18-14(12)17)19-20(6,7)15(3,4)5/h11-13H,8-9H2,1-7H3/t11-,12+,13+/m0/s1 |
InChI-Schlüssel |
FNUOFCVBBCWIRG-UHFFFAOYSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]([C@H](C(=O)O1)CC(=O)C)O[Si](C)(C)C(C)(C)C |
SMILES |
CC1CC(C(C(=O)O1)CC(=O)C)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC1CC(C(C(=O)O1)CC(=O)C)O[Si](C)(C)C(C)(C)C |
Synonyme |
(+)(-)-(3alpha,4alpha,6alpha)-4-(tert-butyldimethylsiloxy)-3,4,5,6-tetrahydro-6-methyl-3-(2-oxopropyl)-2H-pyran-2-one 4-(tert-butyldimethylsiloxy)-3,4,5,6-tetrahydro-6-methyl-3-(2-oxopropyl)-2H-pyran-2-one BDMS-MOP-pyran |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.